molecular formula C17H18FN3O B275536 {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

Cat. No.: B275536
M. Wt: 299.34 g/mol
InChI Key: IKYOAMNPZFMUIH-UHFFFAOYSA-N
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Description

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and an imidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C17H18FN3O/c18-16-5-2-1-4-15(16)17-7-6-14(22-17)12-19-8-3-10-21-11-9-20-13-21/h1-2,4-7,9,11,13,19H,3,8,10,12H2

InChI Key

IKYOAMNPZFMUIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl-Furan Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with furan in the presence of a suitable catalyst to form the 5-(2-fluorophenyl)-2-furyl intermediate.

    Imidazole Introduction: The intermediate is then reacted with 1H-imidazole under basic conditions to introduce the imidazole group.

    Final Coupling: The final step involves the coupling of the imidazole-containing intermediate with 3-bromopropan-1-amine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted imidazole/furan compounds.

Scientific Research Applications

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor-binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
  • N-{[5-(2-bromophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
  • N-{[5-(2-methylphenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

Uniqueness

The presence of the fluorophenyl group in {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

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